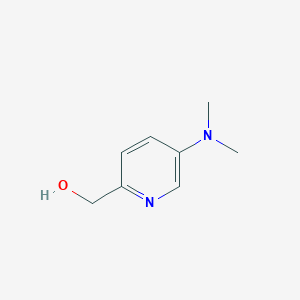
5-(6-chloropyridin-3-yl)-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-chloropyridin-3-yl)-1H-indazole: is a heterocyclic compound that features both pyridine and indazole rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-chloropyridin-3-yl)-1H-indazole typically involves the reaction of 6-chloropyridin-3-amine with an appropriate indazole precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted indazole derivatives.
科学研究应用
Chemistry: In organic synthesis, 5-(6-chloropyridin-3-yl)-1H-indazole serves as a building block for the synthesis of more complex molecules. It is used in the development of new ligands and catalysts for various chemical reactions .
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. It is being investigated for its ability to interact with specific biological targets, such as enzymes and receptors, making it a candidate for the development of new pharmaceuticals .
Medicine: Research has indicated that derivatives of this compound may possess anticancer, antimicrobial, and anti-inflammatory properties. These properties make it a valuable scaffold for the design of new therapeutic agents .
Industry: In the materials science field, this compound is used in the development of new materials with unique electronic and optical properties. It is also explored for its potential use in the production of advanced polymers and coatings .
作用机制
The mechanism of action of 5-(6-chloropyridin-3-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
相似化合物的比较
ICA-27243: A compound with a similar pyridine structure, known for its activity as a KCNQ2/Q3 channel activator.
6-Chloro-3-pyridineacetic acid: Another compound with a chloropyridine moiety, used in various chemical and biological applications.
Uniqueness: 5-(6-chloropyridin-3-yl)-1H-indazole is unique due to its combination of the indazole and chloropyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable molecule for diverse applications in research and industry .
属性
分子式 |
C12H8ClN3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC 名称 |
5-(6-chloropyridin-3-yl)-1H-indazole |
InChI |
InChI=1S/C12H8ClN3/c13-12-4-2-9(6-14-12)8-1-3-11-10(5-8)7-15-16-11/h1-7H,(H,15,16) |
InChI 键 |
YMHCGCMYFSRUQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)Cl)C=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B1506917.png)


![3-Methyl-3H-pyrazolo[3,4-B]pyridine](/img/structure/B1506940.png)


![furo[2,3-f][1]benzofuran](/img/structure/B1506952.png)
![Vanadium,bis[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B1506959.png)





